Potent VEGFR-2 and PDGFR-β Kinase Inhibition
The 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidine derivative 'Compound 11' demonstrated nanomolar inhibitory potency against VEGFR-2 and PDGFR-β kinases, with activity comparable to the established multi-kinase inhibitor sunitinib [1]. This establishes the furo[2,3-d]pyrimidine core as a viable scaffold for achieving potent, multi-targeted kinase inhibition.
| Evidence Dimension | Kinase inhibition potency (VEGFR-2 and PDGFR-β) |
|---|---|
| Target Compound Data | Compound 11 (a 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidine derivative): Potency in the nanomolar range |
| Comparator Or Baseline | Sunitinib (a clinically approved multi-targeted receptor tyrosine kinase inhibitor) |
| Quantified Difference | Comparable nanomolar potency (exact IC50 values not provided in abstract) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For procurement in medicinal chemistry programs, this data validates that the 4,6-dimethylfuro[2,3-d]pyrimidine core can be elaborated into lead compounds with multi-kinase inhibition profiles on par with a benchmark therapeutic, a key differentiator from scaffolds limited to single-target inhibition.
- [1] Zhang, X., et al. The design, synthesis and biological evaluations of fourteen 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines are reported. Four compounds (11-13, 15) inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor β (PDGFR-β), and target tubulin leading to cytotoxicity. Bioorganic & Medicinal Chemistry, 2014, 22(14), 3626-3638. View Source
